molecular formula C25H19N3O2S3 B12146116 (5Z)-3-(4-methoxybenzyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(4-methoxybenzyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12146116
M. Wt: 489.6 g/mol
InChI Key: DJQOIZZQPMNIEN-HMAPJEAMSA-N
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Description

(5Z)-3-(4-methoxybenzyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(4-methoxybenzyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone ring, followed by the introduction of the pyrazole and thiophene groups. Common reagents used in these reactions include aldehydes, amines, and thiourea under controlled conditions such as refluxing in ethanol or other suitable solvents.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(4-methoxybenzyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxybenzyl and thiophene moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve solvents like ethanol, methanol, or dichloromethane, and may require heating or refluxing to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

(5Z)-3-(4-methoxybenzyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: It is studied for its potential as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity is of interest, particularly its potential as an antimicrobial or anticancer agent.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: The compound’s unique structure makes it a candidate for use in material science, particularly in the development of new polymers or nanomaterials.

Mechanism of Action

The mechanism of action of (5Z)-3-(4-methoxybenzyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it could bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone ring structure.

    Pyrazoles: Compounds containing the pyrazole moiety.

    Thiophenes: Compounds featuring the thiophene ring.

Uniqueness

What sets (5Z)-3-(4-methoxybenzyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one apart is its combination of these three distinct moieties in a single molecule. This unique structure may confer specific biological activities or chemical properties not found in simpler analogs.

Properties

Molecular Formula

C25H19N3O2S3

Molecular Weight

489.6 g/mol

IUPAC Name

(5Z)-3-[(4-methoxyphenyl)methyl]-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H19N3O2S3/c1-30-20-11-9-17(10-12-20)15-27-24(29)22(33-25(27)31)14-18-16-28(19-6-3-2-4-7-19)26-23(18)21-8-5-13-32-21/h2-14,16H,15H2,1H3/b22-14-

InChI Key

DJQOIZZQPMNIEN-HMAPJEAMSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5)/SC2=S

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C(=CC3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5)SC2=S

Origin of Product

United States

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